MOLYBDENUM PHTHALOCYANINE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

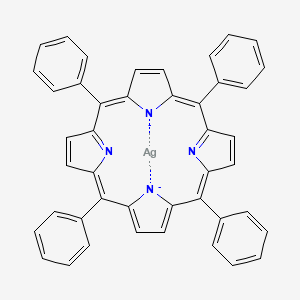

Molybdenum Phthalocyanine is a type of phthalocyanine, which is a large, aromatic, macrocyclic, organic compound. It is composed of four isoindole units linked by a ring of nitrogen atoms . Phthalocyanines are known for their thermal and chemical stability, and they have been extensively studied due to their unique molecular structures, light absorption properties that produce strong, bright colors .

Synthesis Analysis

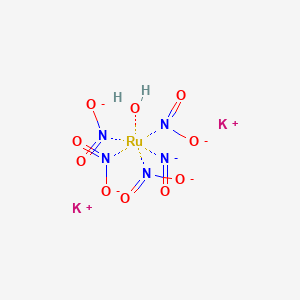

Molybdenum Phthalocyanine can be synthesized via solid-state reaction between ammonium heptamolybdate and phthalonitrile in a reflux system at 300 °C for 3 hours . The synthesis, characterization, and structural analysis of novel phthalocyanine derivatives have been discussed in several studies .

Molecular Structure Analysis

The molecular structure optimization and harmonic vibrational frequencies of nanocrystalline metal-free phthalocyanine were investigated using the density functional theory (DFT) implemented in the Gaussian 09 program through B3LYP/6-311G basis set . The structure-property relationship of phthalocyanine materials and phthalocyanine-based electrocatalysts has been examined in various studies .

Chemical Reactions Analysis

Phthalocyanines have been used in various chemical reactions, including the oxygen reduction reaction (ORR), the carbon dioxide reduction reaction (CO2RR), the oxygen evolution reaction (OER), and the hydrogen evolution reaction (HER) . The mechanisms of these different electrochemical reactions have been proposed based on the studies .

Physical And Chemical Properties Analysis

Phthalocyanines are dark gray or black powder with a metallic luster . They have a high molar mass and are insoluble . They have unique physical and chemical properties due to their high chemical, mechanical, and thermal stability .

Applications De Recherche Scientifique

Organic Solar Cells Enhancement

Research has demonstrated that molybdenum trioxide (MoO3) as an interlayer in organic solar cells, which use zinc phthalocyanine (ZnPc) and fullerene-C60 (C60) as the active layer, can significantly improve device performance. The incorporation of MoO3 increases shunt resistance, leading to enhancements in open-circuit voltage, short-circuit current, and fill factor, thereby improving power conversion efficiency (PCE) by up to 25% with an optimum PCE of 3.43% achieved with a 10 nm MoO3 insertion (Wenjin Zeng et al., 2012).

Modulating Electronic and Optical Properties

The electronic and optical properties of monolayer molybdenum disulfide (MoS2) can be manipulated by doping with macrocyclic organic metallic molecules like phthalocyanines. This interaction leads to impurity energy levels in the gap region of MoS2 and considerable charge transfer, making MoS2 a n-type semiconductor. This doping also enhances light absorbance across a broad wavelength range, implying potential applications in electronics and photonics (Pabitra Choudhury et al., 2017).

Photovoltaic Cells with Enhanced Efficiency

Infrared sensitive small molecule organic photovoltaic cells using tin (II) phthalocyanine (SnPc) and C60 with a molybdenum oxide (MoO3) interlayer have shown a 45% enhancement in power conversion efficiency, reaching a maximum of 1.31% under standard solar illumination. This is attributed to the MoO3 interlayer substantially increasing the short-circuit current (Do Young Kim et al., 2009).

Interfacial Charge Transfer Enhancement

The insertion of a MoO3 layer in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells has been shown to significantly affect their performance. For OLEDs, doping MoO3 into copper phthalocyanine (CuPc) as a hole injection layer leads to improved driving voltage and power efficiency due to charge transfer complex formation. For OPVs, MoO3 layers enhance open-circuit voltage and stability, especially in devices with certain phthalocyanine donors, indicating improved charge extraction and device longevity (Linsen Li et al., 2012).

Orientations Futures

The application of phthalocyanines in innovative materials in photo-applications has been reviewed, providing a brief and direct insight on the latest milestones in phthalocyanine photonic-based science . The preparation and gas-sensing properties of two-dimensional molybdenum disulfide/one-dimensional copper phthalocyanine heterojunction have also been studied .

Propriétés

Numéro CAS |

15152-82-6 |

|---|---|

Nom du produit |

MOLYBDENUM PHTHALOCYANINE |

Formule moléculaire |

C32H16MoN8 |

Poids moléculaire |

608.46 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1143951.png)

![3-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1143953.png)